Succinyl-gamma-cyclodextrin
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Overview
Description
The compound Succinyl-gamma-cyclodextrin is a highly complex organic molecule This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a unique nonacyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The initial step typically involves the formation of the nonacyclic framework through a series of cyclization reactions. This is followed by the introduction of hydroxyl groups via hydroxylation reactions. The final step involves the attachment of the oxobutanoic acid moiety through esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. It requires advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The scalability of the synthesis process is also a critical factor, with continuous flow chemistry being a potential solution for large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the oxo group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential role in cellular processes. Its multiple hydroxyl groups make it a potential candidate for interactions with various biomolecules.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its complex structure and multiple functional groups make it a potential candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in nanotechnology and materials science.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The multiple hydroxyl groups allow it to form hydrogen bonds with biomolecules, potentially affecting their structure and function. The oxo group can also participate in redox reactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclodextrins: These are cyclic oligosaccharides with multiple hydroxyl groups, similar to the compound .
Cucurbiturils: These are macrocyclic molecules with a similar nonacyclic framework.
Calixarenes: These are cyclic compounds with multiple hydroxyl groups and a similar structural complexity.
Uniqueness
The uniqueness of this compound lies in its combination of a nonacyclic framework with multiple hydroxyl groups and an oxobutanoic acid moiety. This combination of features is not commonly found in other compounds, making it a valuable subject of study in various fields of research.
Properties
IUPAC Name |
4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methoxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84O43/c53-3-11-37-21(63)29(71)45(80-11)89-38-12(4-54)82-47(31(73)23(38)65)91-40-14(6-56)84-49(33(75)25(40)67)93-42-16(8-58)86-51(35(77)27(42)69)95-44-18(10-79-20(62)2-1-19(60)61)87-52(36(78)28(44)70)94-43-17(9-59)85-50(34(76)26(43)68)92-41-15(7-57)83-48(32(74)24(41)66)90-39-13(5-55)81-46(88-37)30(72)22(39)64/h11-18,21-59,63-78H,1-10H2,(H,60,61)/t11-,12-,13-,14-,15-,16-,17-,18-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPKHHSECLWWOH-WOPRAGPFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84O43 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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